molecular formula C15H14O5 B6405759 4-(3,5-Dimethoxyphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261980-85-1

4-(3,5-Dimethoxyphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6405759
CAS RN: 1261980-85-1
M. Wt: 274.27 g/mol
InChI Key: YEMNEJCPAYOIHH-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-2-hydroxybenzoic acid (4-DHB) is a phenolic acid with a variety of applications in scientific research. It is a colorless, crystalline solid with a melting point of 130-132°C. 4-DHB is a derivative of hydroxybenzoic acid, a type of organic compound found in plants and other natural sources. 4-DHB is also known as p-dimethoxybenzoic acid, 4-dimethoxybenzoic acid, or 4-DMBA.

Scientific Research Applications

4-DHB has many applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor of enzymes. It is also used in the synthesis of pharmaceuticals and other compounds. 4-DHB has been studied as a potential treatment for cancer, as an antioxidant, and as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-DHB is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and other molecules. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
4-DHB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other molecules. It has also been shown to have antioxidant activity, scavenging free radicals and preventing oxidative damage to cells. In addition, 4-DHB has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The major advantage of using 4-DHB in laboratory experiments is its availability and low cost. It is a widely available reagent and is relatively inexpensive. However, it is not approved for human or animal use, so it should not be used in experiments involving living organisms. In addition, it is a relatively unstable compound and must be stored in an airtight container in a cool, dry place.

Future Directions

There are many potential future directions for research involving 4-DHB. It could be studied further as a potential treatment for cancer and other diseases. It could also be studied as a potential antioxidant and anti-inflammatory agent. In addition, its potential applications in the synthesis of pharmaceuticals and other compounds could be explored. Finally, its potential for use in the synthesis of polymers could be investigated.

Synthesis Methods

4-DHB can be synthesized in a two-step process. The first step involves the reaction of 3,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form 3,5-dimethoxy-2-hydroxybenzaldehyde. This is then reacted with sodium hydroxide to form 4-DHB.

properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-19-11-5-10(6-12(8-11)20-2)9-3-4-13(15(17)18)14(16)7-9/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMNEJCPAYOIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690863
Record name 3-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261980-85-1
Record name 3-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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